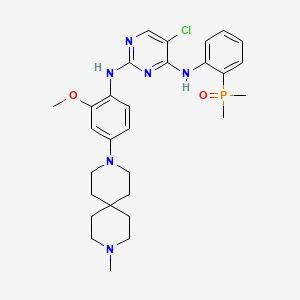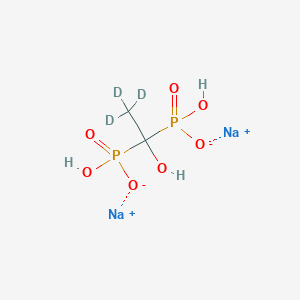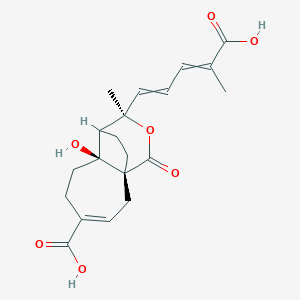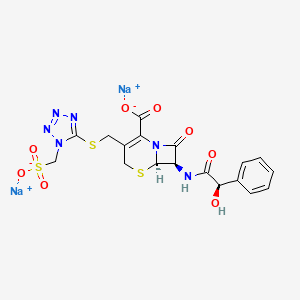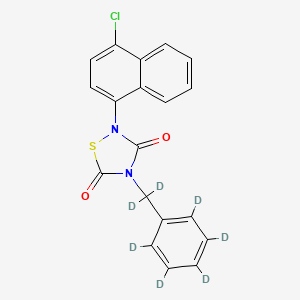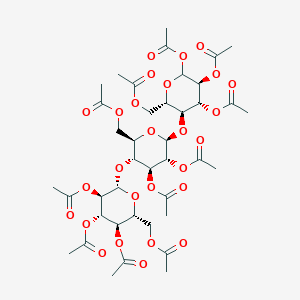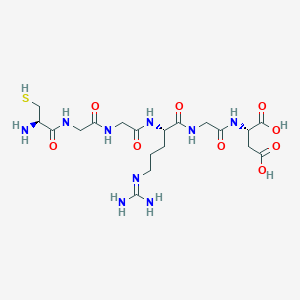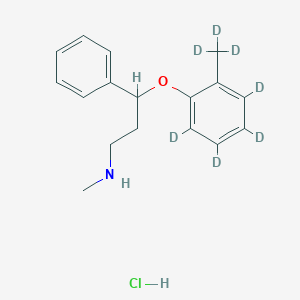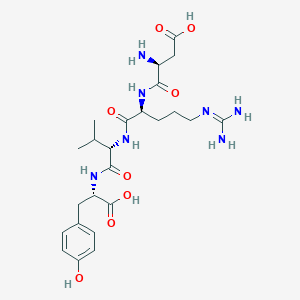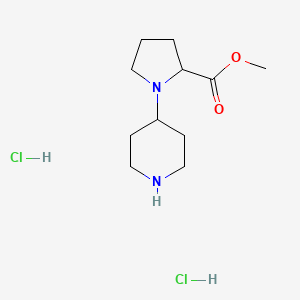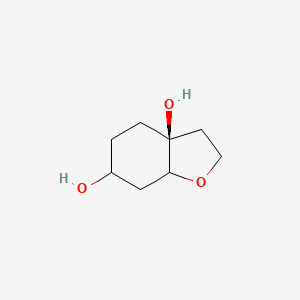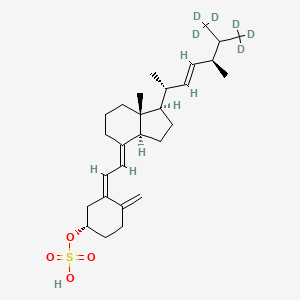
Vitamin D2-d6 (sulfate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin D2-d6 (sulfate) is a deuterated form of ergocalciferol sulfate, a synthetic analog of vitamin D2 This compound is often used in scientific research due to its stability and the presence of deuterium atoms, which make it suitable for mass spectrometry studies
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D2-d6 (sulfate) typically involves the deuteration of ergocalciferol followed by sulfation The deuteration process replaces hydrogen atoms with deuterium, which can be achieved through various chemical reactions involving deuterated reagents
Industrial Production Methods: Industrial production of Vitamin D2-d6 (sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, often involving automated systems and stringent quality control measures.
化学反应分析
Types of Reactions: Vitamin D2-d6 (sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of Vitamin D2-d6 (sulfate), which are often studied for their biological activity and stability.
科学研究应用
Vitamin D2-d6 (sulfate) has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of vitamin D metabolites.
Biology: Studied for its role in calcium and phosphorus metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in bone health, immune modulation, and cardiovascular health.
Industry: Utilized in the development of fortified foods and supplements to ensure adequate vitamin D levels in populations.
作用机制
Vitamin D2-d6 (sulfate) exerts its effects through the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding to the receptor, it modulates the transcription of genes involved in calcium and phosphorus homeostasis, immune response, and cell proliferation. The deuterated form allows for precise tracking and quantification in metabolic studies, providing insights into the compound’s pharmacokinetics and dynamics.
相似化合物的比较
Vitamin D2 (ergocalciferol): The non-deuterated form, commonly used in dietary supplements.
Vitamin D3 (cholecalciferol): Another form of vitamin D, synthesized in the skin upon exposure to sunlight.
25-Hydroxyvitamin D2: A metabolite of vitamin D2, used as a marker for vitamin D status.
Uniqueness: Vitamin D2-d6 (sulfate) is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for detailed metabolic studies using mass spectrometry. This allows for more accurate and reliable data in research applications compared to non-deuterated forms.
属性
分子式 |
C28H44O4S |
|---|---|
分子量 |
482.7 g/mol |
IUPAC 名称 |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-7,7,7-trideuterio-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate |
InChI |
InChI=1S/C28H44O4S/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(14-11-21(24)4)32-33(29,30)31/h9-10,12-13,19-20,22,25-27H,4,7-8,11,14-18H2,1-3,5-6H3,(H,29,30,31)/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i1D3,2D3 |
InChI 键 |
JCNSXPADDANKHU-MPZUWEMMSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)O)C)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


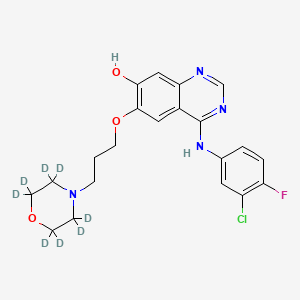
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
